molecular formula C11H19N3O2S B7450932 tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate

Cat. No.: B7450932
M. Wt: 257.35 g/mol
InChI Key: GLZBPLYVZWIEIU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate: is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions vary but can include sulfoxides, sulfones, amines, and substituted thiazoles .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate .

Biology and Medicine: The thiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The carbamate group can also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate apart is its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-10(2,3)16-9(15)14-11(4,5)7-6-17-8(12)13-7/h6H,1-5H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZBPLYVZWIEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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